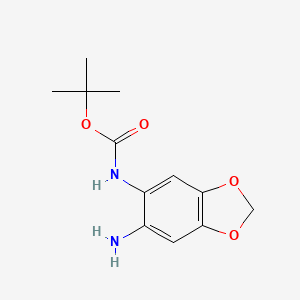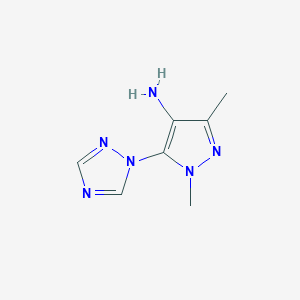![molecular formula C11H15N3O B1438993 (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone CAS No. 1135283-64-5](/img/structure/B1438993.png)
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone
描述
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is an organic compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes both an aminophenyl group and a tetrahydropyridazinyl moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone typically involves the reaction of 4-aminobenzaldehyde with tetrahydro-1(2H)-pyridazinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is primarily used in proteomics research. It serves as a specialty reagent for studying protein interactions and modifications. The compound’s unique structure allows it to interact with specific protein targets, making it valuable for biochemical assays and molecular biology studies .
作用机制
The mechanism of action of (4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with amino acid residues, while the tetrahydropyridazinyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
4-Aminophenyl derivatives: Compounds with similar aminophenyl groups but different substituents on the pyridazinyl ring.
Tetrahydropyridazinyl derivatives: Compounds with similar tetrahydropyridazinyl moieties but different substituents on the phenyl ring.
Uniqueness
(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone is unique due to its combination of an aminophenyl group and a tetrahydropyridazinyl moiety. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these functional groups .
属性
IUPAC Name |
(4-aminophenyl)-(diazinan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-5-3-9(4-6-10)11(15)14-8-2-1-7-13-14/h3-6,13H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCMPIYSGGLZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)



![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)


![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)
amine](/img/structure/B1438930.png)


